SIS17

描述

SIS17 是一种有效的、选择性的组蛋白脱乙酰酶 11 (HDAC11) 抑制剂。它的 IC50 值为 0.83 μM,使其在抑制 HDAC11 方面非常有效,而不会影响其他组蛋白脱乙酰酶。这种特异性使 this compound 成为表观遗传学研究和潜在治疗应用的宝贵工具 .

科学研究应用

SIS17 具有广泛的科学研究应用,包括:

化学: 用作研究 HDAC11 在表观遗传调控和基因表达中的作用的工具。

生物学: 有助于理解 HDAC11 的生物学功能及其在细胞过程中的作用。

医学: 在治疗与表观遗传失调相关的疾病(如癌症和神经退行性疾病)中具有潜在的治疗应用。

工业: 用于开发针对 HDAC11 的新药和治疗剂。

作用机制

SIS17 通过选择性抑制 HDAC11 来发挥其作用。这种抑制阻止了组蛋白蛋白的去乙酰化,导致染色质结构和基因表达发生改变。this compound 的分子靶标包括 HDAC11 及其底物,如丝氨酸羟甲基转移酶 2。通过调节这些靶标,this compound 可以影响各种细胞途径和过程 .

生化分析

Biochemical Properties

SIS17 plays a significant role in biochemical reactions by interacting with HDAC11 . It inhibits the demyristoylation of a known HDAC11 substrate, serine hydroxymethyl transferase 2 . This interaction is highly selective, as this compound does not inhibit other HDACs .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to increase the fatty acylation level of SHMT2 in MCF7 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to HDAC11, inhibiting the enzyme’s activity . This results in an upregulation of the HDAC11 substrate, SHMT2, and an increase in fatty acylation levels in cells .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with HDAC11 . It affects the metabolic flux and metabolite levels by influencing the activity of this enzyme .

准备方法

合成路线和反应条件

SIS17 的合成涉及多个步骤,从市售前体开始。关键步骤包括:

核心结构的形成: this compound 的核心结构是通过一系列缩合和环化反应合成的。

官能团修饰: 通过选择性反应(如烷基化和酰化)将各种官能团引入核心结构。

纯化: 使用柱色谱和重结晶等技术对最终产物进行纯化,以达到高纯度。

工业生产方法

在工业环境中,this compound 的生产将涉及扩大实验室合成方法的规模。这包括优化更大体积的反应条件,确保一致的质量,并实施高效的纯化工艺。工业生产还需要严格的质量控制措施来维持化合物的功效和安全性。

化学反应分析

反应类型

SIS17 会经历几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以氧化,形成各种氧化衍生物。

还原: 还原反应可以修饰 this compound 上的官能团,可能改变其活性。

取代: 取代反应可以将不同的取代基引入 this compound 分子,影响其性质和相互作用。

常用试剂和条件

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

还原: 通常采用硼氢化钠或氢化锂铝等还原剂。

取代: 根据所需的修饰,可以在取代反应中使用各种亲核试剂和亲电试剂。

主要产物

这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物。这些衍生物可能具有不同的生物活性,使其适用于进一步的研究和开发。

相似化合物的比较

类似化合物

ACY-957: 另一种具有不同选择性和效力的 HDAC11 抑制剂。

4-苯基丁酸: 一种广谱 HDAC 抑制剂,对 HDAC11 的特异性较低。

BRD3308: 一种 HDAC6 的选择性抑制剂,用于特异性研究的比较。

SIS17 的独特性

This compound 由于其对 HDAC11 的高选择性而脱颖而出,使其成为研究该酶特异功能的宝贵工具。它的效力和特异性减少了脱靶效应,使其与其他 HDAC 抑制剂相比更适合治疗应用 .

如果您有任何其他问题或需要更多详细信息,请随时提问!

属性

IUPAC Name |

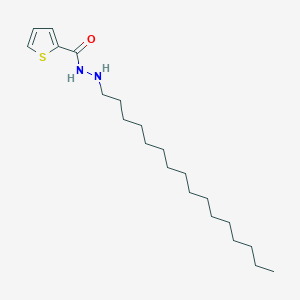

N'-hexadecylthiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHXDCVZWHOWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238689 | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder | |

| Record name | HYDROXYPROPYL METHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol | |

| Record name | HYDROXYPROPYL METHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

2374313-54-7 | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2374313-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes SIS17 a promising compound in the context of cancer research?

A: Research suggests that this compound, by inhibiting HDAC11, could impact cancer progression and treatment response. HDAC11 has been linked to tumor immunity and clinical outcomes in various cancers []. Interestingly, high HDAC11 expression correlates with a better prognosis in cancers like kidney renal clear cell carcinoma (KIRC) and lower grade glioma (LGG), challenging the traditional view of HDAC11 as solely an oncogene []. This suggests a complex role of HDAC11 in different cancer types, making its inhibition a potentially valuable strategy for therapeutic intervention.

Q2: How does this compound interact with HDAC11 and what are the downstream effects of this interaction?

A: While the precise mechanism of this compound's interaction with HDAC11 requires further investigation, studies indicate that it acts as an activity-guided inhibitor []. This means its design was optimized through iterative rounds of synthesis and biological evaluation to specifically target HDAC11. One of the known downstream effects of this compound inhibiting HDAC11 is the blockage of demyristoylation of serine hydroxymethyl transferase 2, a confirmed HDAC11 substrate []. This specific inhibition, without affecting other HDACs, highlights this compound's selectivity and potential as a tool for dissecting HDAC11's biological functions [].

Q3: Could you elaborate on the significance of this compound's selectivity for HDAC11?

A: The development of HDAC inhibitors has traditionally faced challenges in achieving isoform selectivity. Most existing inhibitors target multiple HDACs, leading to potential off-target effects and limiting their therapeutic application []. This compound's selectivity for HDAC11 is particularly important because it allows researchers to investigate the specific functions of HDAC11 without interfering with other HDAC isoforms []. This is crucial for understanding the distinct roles of HDACs in various biological pathways and for developing more targeted and effective therapies.

Q4: Are there any known safety concerns or limitations associated with this compound?

A: While this compound demonstrates promising HDAC11 inhibitory activity and interesting preclinical findings, research on its safety profile is still in its early stages. Data regarding potential toxicity, adverse effects, and long-term impacts are currently limited []. Comprehensive toxicological studies are crucial to evaluate its safety profile and guide its potential for clinical translation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。